molecular formula C21H26N2O4S B12156349 Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B12156349
M. Wt: 402.5 g/mol
InChI Key: IJTWSVBXLTULQV-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with an ethyl ester, a dimethylphenyl group, and a morpholin-4-ylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholin-4-ylacetylamino Group: This involves the reaction of the intermediate with morpholine and acetic anhydride to form the morpholin-4-ylacetylamino group.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the dimethylphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of esters to alcohols and amides to amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its thiophene ring is particularly valuable in the field of organic electronics.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholin-4-ylacetylamino group can enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3,4-dimethylphenyl)-2-aminothiophene-3-carboxylate: Lacks the morpholin-4-ylacetyl group, which may reduce its binding affinity in biological systems.

    Methyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

    Ethyl 4-(3,4-dimethylphenyl)-2-[(piperidin-4-ylacetyl)amino]thiophene-3-carboxylate: Contains a piperidine ring instead of a morpholine ring, which can alter its pharmacological profile.

Uniqueness

This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholin-4-ylacetyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-4-27-21(25)19-17(16-6-5-14(2)15(3)11-16)13-28-20(19)22-18(24)12-23-7-9-26-10-8-23/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,22,24)

InChI Key

IJTWSVBXLTULQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CN3CCOCC3

Origin of Product

United States

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